Barium silicide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

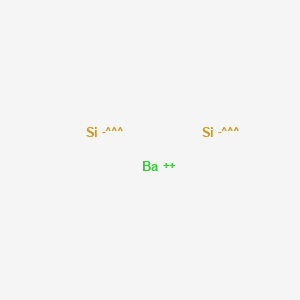

Barium silicide is a compound composed of barium and siliconThis compound exists in different stoichiometries, such as barium monosilicide (BaSi) and barium disilicide (BaSi₂), each with unique properties and applications .

準備方法

Barium silicide can be synthesized through several methods. One common approach is the vapor phase conversion method, where silicon nanowire arrays are converted to this compound nanowires by reacting with barium vapor at high temperatures (around 930°C) . Another method involves high-dose ion implantation of barium ions into silicon substrates, followed by annealing . Industrial production methods may include magnetron sputtering and molecular beam epitaxy, although these techniques can be costly .

化学反応の分析

Barium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it can react with oxygen to form barium oxide and silicon dioxide. The compound is also known to react with acids, releasing hydrogen gas and forming barium salts and silicon compounds. Common reagents used in these reactions include oxygen, acids, and other oxidizing or reducing agents .

科学的研究の応用

Barium silicide has several scientific research applications. In the field of solar energy, it is used to create nanowire arrays for potential solar cell applications due to its high light absorption coefficient and carrier mobility . It is also studied for its potential use in thermoelectric materials, which can convert waste heat into electricity . Additionally, this compound is explored for its applications in electronics, such as low-resistance contacts and elements of silicon integrated circuits .

作用機序

The mechanism of action of barium silicide in its applications is primarily based on its semiconducting properties. The compound has direct and indirect bandgaps, which allow it to absorb and convert light into electrical energy efficiently . In thermoelectric applications, its ability to conduct electricity while maintaining a temperature gradient is crucial for converting heat into electrical energy .

類似化合物との比較

Barium silicide can be compared with other silicides, such as magnesium silicide (Mg₂Si), calcium silicide (CaSi₂), and strontium silicide (SrSi₂). These compounds share similar properties, such as high melting points and semiconducting behavior. this compound is unique due to its specific bandgap values and high carrier mobility, making it particularly suitable for solar and thermoelectric applications .

特性

CAS番号 |

12009-35-7 |

|---|---|

分子式 |

BaSi2 |

分子量 |

193.50 g/mol |

InChI |

InChI=1S/Ba.2Si/q+2;2*-1 |

InChIキー |

SLZXMZVNEHADNR-UHFFFAOYSA-N |

正規SMILES |

[Si-].[Si-].[Ba+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)

![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)

![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)

![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)